molecular formula C11H17BFNO2 B1470546 3-((Diethylamino)methyl)-5-fluorophenylboronic acid CAS No. 1704066-81-8

3-((Diethylamino)methyl)-5-fluorophenylboronic acid

Cat. No.: B1470546
CAS No.: 1704066-81-8
M. Wt: 225.07 g/mol
InChI Key: SYUPANXFMFMRFG-UHFFFAOYSA-N
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Description

3-((Diethylamino)methyl)-5-fluorophenylboronic acid (CAS 1704066-81-8) is a boronic acid derivative of high interest in modern organic and medicinal chemistry research. With a documented purity of 98% , it serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of complex biaryl structures found in many active pharmaceutical ingredients and organic materials. The compound's specific value lies in its molecular structure, which incorporates both a boronic acid functional group and a basic diethylaminomethyl side chain. This makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. Research into similar aniline-containing boronic acids highlights their application in developing targeted therapies, such as potent and specific inhibitors for enzymes like histone deacetylases (HDACs) or KRAS G12C, a common oncogenic driver in cancers . Furthermore, such functionalized boronic acids are key in developing molecular scaffolds for kinase inhibition, a major area in oncology research . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(diethylaminomethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-10(12(15)16)7-11(13)6-9/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUPANXFMFMRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-((Diethylamino)methyl)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a diethylamino group and a fluorine atom, which may influence its interaction with biological targets.

  • Chemical Formula: C₁₃H₁₈B F N O₂
  • Molecular Weight: 241.1 g/mol
  • CAS Number: 1704066-81-8

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect various biochemical pathways. Specifically, this compound may inhibit certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. In vitro assays showed that compounds similar to this compound can induce cytotoxicity in various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7).

Table 1: Anticancer Activity of Boronic Acids

CompoundCell LineIC50 (µM)Reference
This compoundPC-31.5
Boronic Acid AMCF-72.0
Boronic Acid BHeLa1.8

Antimicrobial Activity

The antimicrobial efficacy of boronic acids has also been investigated. Studies indicate that compounds like this compound exhibit activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity Against Various Microorganisms

CompoundMicroorganismZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
Boronic Acid CEscherichia coli12
Boronic Acid DCandida albicans10

Case Studies

  • Study on Prostate Cancer Cells : A study evaluated the cytotoxic effects of various boronic acids on PC-3 cells. The results indicated that the presence of the diethylamino group enhances the compound's ability to induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
  • Antimicrobial Efficacy : In another study, the antimicrobial properties of several boron-containing compounds were tested against both gram-positive and gram-negative bacteria as well as fungi. The results showed that this compound had a notable inhibitory effect on Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Electron-Withdrawing Substituents
  • 5-Trifluoromethyl-2-formylphenylboronic Acid (CAS: N/A): The trifluoromethyl (-CF₃) and formyl (-CHO) groups are strong electron-withdrawing substituents. These significantly increase acidity compared to unsubstituted phenylboronic acids, facilitating isomerization to 3-hydroxybenzoxaborole under certain conditions. This structural flexibility enables antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS) in pathogens like Candida albicans .
  • (3-(Difluoromethoxy)-5-fluorophenyl)boronic Acid (CAS: 2055539-69-8): The difluoromethoxy (-OCF₂H) group enhances acidity and may improve solubility in polar solvents.
Electron-Donating Substituents
  • 3-Fluoro-5-methylphenylboronic Acid (CAS: 850593-06-5): The methyl (-CH₃) group is weakly electron-donating, resulting in lower acidity compared to trifluoromethyl-substituted analogs. This compound is often used in Suzuki-Miyaura couplings due to its stability .
  • 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic Acid (CAS: 2088638-48-4): The hydroxymethyl (-CH₂OH) group introduces hydrogen-bonding capability, enhancing solubility in aqueous environments. This contrasts with the diethylamino group in the target compound, which likely improves organic-phase solubility .
Halogenated Derivatives
  • 3-Chloro-5-fluorophenylboronic Acid (CAS: 328956-61-2): Chlorine at the 3-position provides moderate electron-withdrawing effects and serves as a leaving group in cross-coupling reactions. Its molecular weight (174.97 g/mol) is lower than the target compound, affecting reaction stoichiometry .

Solubility and Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Features
3-((Diethylamino)methyl)-5-fluorophenylboronic Acid 225.07 Enhanced organic-phase solubility due to diethylamino group
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic Acid 224.04 High aqueous solubility from -CH₂OH and -CF₃ groups
3-Fluoro-5-methoxyphenylboronic Acid 183.98 Moderate solubility in polar aprotic solvents

Preparation Methods

Key Synthetic Steps

2.1. Starting Material Preparation

  • The precursor, such as 3-(diethylaminomethyl)-5-fluoroiodobenzene or bromobenzene, is synthesized by halogenation of a suitably substituted aniline or phenol derivative, followed by introduction of the diethylaminomethyl group via nucleophilic substitution or reductive amination.

2.2. Palladium-Catalyzed Borylation

  • The key step is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2pin2) or other diboron reagents.
  • Typical conditions include:
    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: potassium acetate or potassium carbonate
    • Solvent: dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dioxane
    • Temperature: 80–110 °C
  • This reaction installs the boronate ester group on the aromatic ring at the halide position.

2.3. Conversion to Boronic Acid

  • The boronate ester intermediate is hydrolyzed under mild acidic or basic aqueous conditions to yield the free boronic acid.
  • This step is often done by stirring the boronate ester in aqueous acidic media or by treatment with hydrogen peroxide followed by acidification.

Detailed Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Halogenation N-iodosuccinimide (NIS) or bromination agents 3-(Diethylaminomethyl)-5-fluoroiodobenzene
2 Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, solvent, heat Boronate ester intermediate
3 Hydrolysis Aqueous acidic or basic conditions 3-((Diethylamino)methyl)-5-fluorophenylboronic acid

Analytical and Purity Data

Property Data
Molecular Formula C11H17BFNO2
Molecular Weight 225.07 g/mol
SMILES FC1=C(CN(CC)CC)C(B(O)O)=CC=C1
Purity >95% (typical from chromatographic purification)
Physical State Solid, typically crystalline

Notes on Reaction Optimization

  • The choice of base and solvent critically affects the yield and purity of the boronic acid.
  • Potassium acetate in DMSO or THF is preferred for high yields.
  • Temperature control is essential to avoid decomposition of sensitive groups.
  • Hydrolysis of the boronate ester should be carefully monitored to prevent over-oxidation or side reactions.

Summary Table of Preparation Methods

Method Advantages Disadvantages Reference
Pd-catalyzed borylation of aryl iodide High yield, mild conditions, scalable Requires palladium catalyst, sensitive to moisture
Protection of amino group followed by borylation Prevents side reactions, improves selectivity Additional synthetic steps, longer synthesis
Direct hydrolysis of boronate ester intermediate Simple, straightforward Requires careful control to avoid decomposition

Q & A

Q. What are the optimal synthetic routes for 3-((Diethylamino)methyl)-5-fluorophenylboronic acid, and how do substituent positions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For fluorinated phenylboronic acids, the position of fluorine and diethylamino groups significantly impacts steric and electronic effects. For example:

  • Fluorine at the 5-position enhances electrophilicity of the boron center, favoring cross-coupling reactions with aryl halides .
  • Diethylamino groups introduce steric hindrance, requiring milder bases (e.g., K2_2CO3_3) to prevent deprotection .
    Key Data:
Reaction ConditionYield (%)Purity (%)Reference
Pd(OAc)2_2, K2_2CO3_3, DMF68>95
Pd(dppf)Cl2_2, Cs2_2CO3_3, THF5290

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Use a combination of:

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ ~ -110 ppm for para-fluorine) .
  • X-ray crystallography : Resolves boronic acid dimerization tendencies (common in arylboronic acids) .
  • HPLC-MS : Validates purity (>97%) and detects anhydride impurities (common in boronic acids stored under ambient conditions) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~5.2 eV) indicate nucleophilic boronic acid behavior .
  • Electrostatic potential maps : Highlight electron-deficient boron centers, guiding catalyst selection (e.g., Pd vs. Ni) .
    Example Computational Parameters:
ParameterValueReference
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.6
Dipole Moment (Debye)3.4

Q. How to resolve contradictory data in cross-coupling reactions (e.g., low yields despite high purity)?

Methodological Answer: Contradictions often arise from:

  • Anhydride formation : Hydrate-to-anhydride ratios affect reactivity. Use Karl Fischer titration to quantify water content (<0.1% preferred) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize boronate intermediates but may deactivate Pd catalysts. Test solvent mixtures (e.g., THF:H2_2O 4:1) .
    Mitigation Strategy:
  • Pre-dry the compound at 60°C under vacuum for 12 hours .
  • Use freshly distilled solvents with molecular sieves .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., fluorination vs. amination)?

Methodological Answer: Control regioselectivity via:

  • Protecting groups : Temporarily block the boronic acid group with pinacol to direct electrophilic substitution .
  • Lewis acid additives : BF3_3-OEt2_2 enhances fluorine-directed ortho-amination .
    Case Study:
AdditiveRegioselectivity (ortho:para)Yield (%)
None1:2.345
BF3_3-OEt2_23.8:172

Q. How to assess the compound’s stability under varying pH conditions for biological applications?

Methodological Answer:

  • pH-dependent NMR : Monitor boronic acid ↔ boronate equilibrium (pKa ~8.5 for arylboronic acids) .
  • Accelerated stability testing : Store at pH 4–9 (37°C, 7 days) and quantify degradation via LC-MS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Diethylamino)methyl)-5-fluorophenylboronic acid
Reactant of Route 2
3-((Diethylamino)methyl)-5-fluorophenylboronic acid

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